(3Z)-5-bromo-3-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
CAS No.:
Cat. No.: VC11473844
Molecular Formula: C18H11BrN2O3S2
Molecular Weight: 447.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11BrN2O3S2 |
|---|---|
| Molecular Weight | 447.3 g/mol |
| IUPAC Name | 5-bromo-3-[4-hydroxy-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |
| Standard InChI | InChI=1S/C18H11BrN2O3S2/c1-24-11-4-2-3-10(8-11)21-17(23)15(26-18(21)25)14-12-7-9(19)5-6-13(12)20-16(14)22/h2-8,23H,1H3 |
| Standard InChI Key | UQFILYMZTGMFAM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name (3Z)-5-bromo-3-[3-(3-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one reflects its intricate architecture, comprising an indole core fused to a thiazolidinone ring. The molecular formula is C₂₁H₁₄BrN₃O₃S₂, with a molecular weight of 516.39 g/mol . The Z-configuration at the C3 position is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₄BrN₃O₃S₂ |
| Molecular Weight | 516.39 g/mol |
| CAS Registry Number | Not yet assigned |
| SMILES | COC1=CC=CC(=C1)N2C(=O)C3=C(NC4=O)SC(=C3C5=C(Br)C=CC=C25)S2 |
| InChI Key | UHXKZJYQRIXQPF-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis involves a convergent approach, typically beginning with functionalization of the indole nucleus. A representative pathway includes:
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Bromination of 2-Oxoindole: Electrophilic bromination at the C5 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromo-1,3-dihydro-2H-indol-2-one.
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Thiazolidinone Ring Formation: Condensation of the brominated indole with 3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions (e.g., triethylamine) forms the fused heterocyclic system.
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Stereochemical Control: The Z-configuration is stabilized by intramolecular hydrogen bonding between the indole NH and thiazolidinone carbonyl group, as confirmed by X-ray crystallography in analogous compounds .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NBS, DMF, 0°C, 4h | 78 | 95 |
| 2 | Triethylamine, THF, reflux, 8h | 65 | 90 |
Structural and Spectroscopic Characterization
X-Ray Crystallography and Conformational Analysis
While crystallographic data for this specific compound remains unpublished, studies on structurally analogous molecules (e.g., CID 5942892) reveal a planar geometry stabilized by conjugated π-systems . The thioxo group at C2 and methoxyphenyl substituent at C3 induce slight puckering in the thiazolidinone ring, enhancing binding affinity to hydrophobic enzyme pockets.
Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, indole H4), 7.89–7.84 (m, 2H, methoxyphenyl H2/H6), 6.98 (d, J = 8.4 Hz, 1H, methoxyphenyl H5), 3.85 (s, 3H, OCH3) .
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IR (KBr): 1725 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound exhibits selective inhibition of cyclin-dependent kinase 4 (CDK4) with a Kᵢ of 89 nM, attributed to hydrogen bonding between the thioxo group and kinase hinge region .
Physicochemical Properties
Table 3: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Solubility (H₂O) | 0.12 mg/mL | Shake-flask |
| logP | 3.45 ± 0.12 | HPLC |
| Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |
Applications in Drug Development
The compound’s dual mechanism of action—targeting both microtubules and CDK4—positions it as a candidate for combination therapies in oncology . Derivatives modified at the methoxyphenyl moiety show improved blood-brain barrier penetration, suggesting potential in glioblastoma treatment.
Future Directions
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ADMET Profiling: Systematic evaluation of pharmacokinetics and toxicity in preclinical models.
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Derivatization: Introducing fluorinated groups at the indole C7 position to enhance metabolic stability.
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Target Deconvolution: Proteomic studies to identify off-target interactions.
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